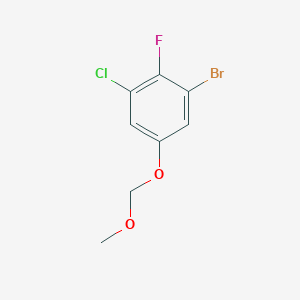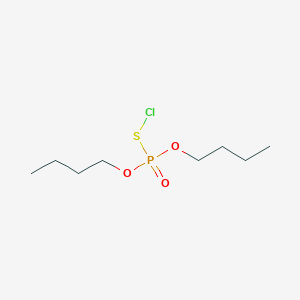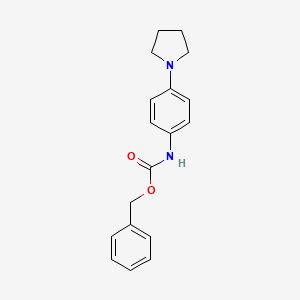![molecular formula C16H16Cl2N4O2 B13986401 N,N-bis(2-chloroethyl)-4-[(3-nitrophenyl)diazenyl]aniline CAS No. 66710-75-6](/img/structure/B13986401.png)
N,N-bis(2-chloroethyl)-4-[(3-nitrophenyl)diazenyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-bis(2-chloroethyl)-4-[(3-nitrophenyl)diazenyl]aniline: is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of two chloroethyl groups attached to the nitrogen atoms and a nitrophenyl diazenyl group attached to the aniline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(2-chloroethyl)-4-[(3-nitrophenyl)diazenyl]aniline typically involves the following steps:
Diazotization: The starting material, 4-nitroaniline, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with N,N-bis(2-chloroethyl)aniline in the presence of a base such as sodium acetate to form the desired compound.
The reaction conditions for these steps include maintaining low temperatures during the diazotization process to prevent decomposition of the diazonium salt and using an appropriate solvent such as water or ethanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
N,N-bis(2-chloroethyl)-4-[(3-nitrophenyl)diazenyl]aniline undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the chloroethyl groups under basic conditions.
Major Products
The major products formed from these reactions include nitroso, nitro, and amino derivatives, as well as various substituted derivatives depending on the nucleophile used in the substitution reactions.
Aplicaciones Científicas De Investigación
N,N-bis(2-chloroethyl)-4-[(3-nitrophenyl)diazenyl]aniline has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various organic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in cancer therapy due to its ability to interact with DNA and inhibit cell proliferation.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N,N-bis(2-chloroethyl)-4-[(3-nitrophenyl)diazenyl]aniline involves its interaction with cellular components, particularly DNA. The chloroethyl groups can form covalent bonds with DNA, leading to cross-linking and inhibition of DNA replication and transcription. This results in the inhibition of cell proliferation and induction of cell death. The nitrophenyl diazenyl group may also contribute to the compound’s biological activity by generating reactive intermediates that can further damage cellular components.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-bis(2-chloroethyl)aniline
- N,N-bis(2-chloroethyl)-N-nitrosourea
- N,N-bis(2-chloroethyl)hydrazine
Uniqueness
N,N-bis(2-chloroethyl)-4-[(3-nitrophenyl)diazenyl]aniline is unique due to the presence of the nitrophenyl diazenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential biological activity compared to similar compounds that lack this functional group.
Propiedades
Número CAS |
66710-75-6 |
|---|---|
Fórmula molecular |
C16H16Cl2N4O2 |
Peso molecular |
367.2 g/mol |
Nombre IUPAC |
N,N-bis(2-chloroethyl)-4-[(3-nitrophenyl)diazenyl]aniline |
InChI |
InChI=1S/C16H16Cl2N4O2/c17-8-10-21(11-9-18)15-6-4-13(5-7-15)19-20-14-2-1-3-16(12-14)22(23)24/h1-7,12H,8-11H2 |
Clave InChI |
KAZWRDYCPFFMGD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])N=NC2=CC=C(C=C2)N(CCCl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-B]pyridine-3-carboxylate](/img/structure/B13986340.png)


![(S)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propylamine](/img/structure/B13986376.png)





![Methyl 2-[chloro(hydroxyimino)methyl]benzoate](/img/structure/B13986408.png)



